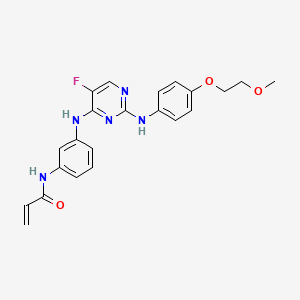
Spebrutinib
Cat. No. B611974
Key on ui cas rn:
1202757-89-8
M. Wt: 423.4 g/mol
InChI Key: KXBDTLQSDKGAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09415049B2
Procedure details


In a 50 mL 3-neck RBF equipped with a magnetic stirrer, calcium chloride guard tube and thermo pocket was charged N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine (0.40 g) in dry DCM (10 mL) and was cooled to −30° C. An acryloyl chloride solution in DCM (0.107 g in 5.0 mL DCM) was added slowly and the reaction mixture was stirred at −30° C. for approx. 40 minutes. The reaction was monitored on TLC using chloroform:methanol (9.6:0.4) as mobile phase. The reaction mixture was poured into water (100 mL) and basified using sodium bicarbonate. The reaction mixture was extracted with MDC (2×25 mL) and the combined organic layer was washed with 50 mL brine solution. The organic layer was dried over sodium sulfate and concentrated completely under reduce pressure at 40° C. Obtained solid was purified by triturating with diethyl ether (2×mL) and dried under vacuum to give 0.28 g N-(3-((5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide.
Quantity
0.4 g
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[C:14]([F:15])=[CH:13][N:12]=[C:11]([NH:16][C:17]3[CH:22]=[CH:21][C:20]([O:23][CH2:24][CH2:25][O:26][CH3:27])=[CH:19][CH:18]=3)[N:10]=2)[CH:5]=[CH:6][CH:7]=1.[C:28](Cl)(=[O:31])[CH:29]=[CH2:30].C(Cl)(Cl)Cl.CO.C(=O)(O)[O-].[Na+]>C(Cl)Cl.O>[F:15][C:14]1[C:9]([NH:8][C:4]2[CH:3]=[C:2]([NH:1][C:28](=[O:31])[CH:29]=[CH2:30])[CH:7]=[CH:6][CH:5]=2)=[N:10][C:11]([NH:16][C:17]2[CH:22]=[CH:21][C:20]([O:23][CH2:24][CH2:25][O:26][CH3:27])=[CH:19][CH:18]=2)=[N:12][CH:13]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1)NC1=NC(=NC=C1F)NC1=CC=C(C=C1)OCCOC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl.CO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at −30° C. for approx. 40 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 50 mL 3-neck RBF equipped with a magnetic stirrer, calcium chloride guard tube
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with MDC (2×25 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layer was washed with 50 mL brine solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated completely
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 40° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Obtained solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by triturating with diethyl ether (2×mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(=NC(=NC1)NC1=CC=C(C=C1)OCCOC)NC=1C=C(C=CC1)NC(C=C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.28 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
